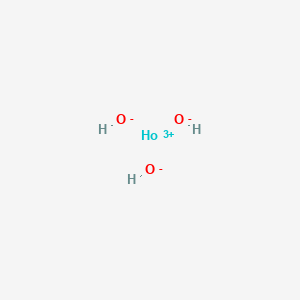

Holmium hydroxide (Ho(OH)3)

Descripción general

Descripción

Holmium hydroxide (Ho(OH)₃) is a rare earth hydroxide formed by the reaction of holmium(III) ions with hydroxide ions under alkaline conditions. It is an insoluble compound that precipitates at pH values above ~8–9, as observed in electrochemical studies . Its formation is critical in aqueous systems where holmium ions (Ho³⁺) interact with biomolecules like DNA, as the precipitate can inhibit redox activity at electrodes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Holmium hydroxide can be synthesized through the reaction of holmium salts with a strong base. For example, holmium chloride (HoCl₃) can react with sodium hydroxide (NaOH) in an aqueous solution to precipitate holmium hydroxide: [ \text{HoCl}_3 + 3 \text{NaOH} \rightarrow \text{Ho(OH)}_3 + 3 \text{NaCl} ]

Industrial Production Methods: Industrial production of holmium hydroxide typically involves the extraction of holmium from minerals such as monazite and bastnäsite, followed by purification and conversion to holmium chloride. The holmium chloride is then reacted with a base to produce holmium hydroxide .

Types of Reactions:

Acid-Base Reactions: Holmium hydroxide reacts with acids to form holmium salts and water. For example: [ \text{Ho(OH)}_3 + 3 \text{HCl} \rightarrow \text{HoCl}_3 + 3 \text{H}_2\text{O} ]

Thermal Decomposition: Upon heating, holmium hydroxide undergoes thermal decomposition to form holmium oxyhydroxide (HoO(OH)) and further decomposition at higher temperatures produces holmium oxide (Ho₂O₃).

Common Reagents and Conditions:

Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)

Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Temperature: Elevated temperatures for thermal decomposition

Major Products:

Holmium Salts: Such as holmium chloride (HoCl₃)

Holmium Oxides: Such as holmium oxide (Ho₂O₃)

Aplicaciones Científicas De Investigación

Chemical and Physical Properties

Holmium hydroxide appears as a white or pale yellow solid and is known for its amphoteric nature , allowing it to react both as an acid and a base. It can be synthesized through several methods, typically involving the reaction of holmium metal with water under heated conditions.

Chemistry

Holmium hydroxide serves as a precursor for synthesizing other holmium compounds, such as holmium chloride (HoCl₃) and holmium oxide (Ho₂O₃). These derivatives are utilized in various chemical processes and applications.

Biology and Medicine

Medical Imaging : Holmium-doped materials are used in magnetic resonance imaging (MRI) as contrast agents due to their paramagnetic properties, which enhance image quality. Studies have shown that holmium nanoparticles can improve the contrast in MRI scans, making them valuable in medical diagnostics .

Drug Delivery Systems : The amphoteric nature of holmium hydroxide allows it to interact with various biological molecules, suggesting potential applications in drug delivery systems. Researchers are exploring its use in targeted therapies, particularly in cancer treatment.

Nanotechnology

Recent studies have focused on the preparation of holmium oxide nanoparticles (HNPs), which have shown promising results in promoting angiogenesis—an essential process for tissue repair . HNPs have been demonstrated to enhance cell migration and support bone repair mechanisms via specific signaling pathways .

Industrial Applications

Holmium hydroxide is utilized in the manufacturing of high-strength magnets and as a neutron absorber in nuclear reactors. Its strong magnetic properties make it suitable for applications requiring stable magnetic fields .

Optical Devices

Holmium compounds are also employed in optical devices due to their unique absorption properties. Holmium oxide is used as a colorant in specialty glasses and ceramics, providing distinct optical characteristics that are useful for calibration standards in optical spectrophotometry .

Case Study 1: Holmium Nanoparticles in Medical Imaging

A study evaluated the effectiveness of holmium oxide nanoparticles as MRI contrast agents. The findings indicated that these nanoparticles significantly improved imaging quality compared to traditional agents, demonstrating their potential for clinical use .

Case Study 2: Angiogenesis Promotion

Research on holmium oxide nanoparticles revealed their ability to enhance angiogenesis through cellular signaling pathways. This study provides insights into their application in tissue engineering and regenerative medicine, highlighting their role as biomaterials .

Mecanismo De Acción

The mechanism by which holmium hydroxide exerts its effects is primarily through its ability to form stable complexes with various ligands. In biological systems, holmium ions can interact with cellular components, potentially affecting cellular processes. In industrial applications, its high neutron absorption capacity makes it valuable in controlling nuclear reactions .

Comparación Con Compuestos Similares

Chemical and Physical Properties

- Solubility : Insoluble in water but dissolves in strong acids (e.g., HCl) to form Ho³⁺ ions .

- Thermal stability : Decomposes to holmium oxide (Ho₂O₃) at high temperatures, a common pathway for rare earth hydroxides .

- Magnetic properties : Exhibits paramagnetism due to unpaired 4f electrons, with hyperfine interactions sensitive to external magnetic fields .

Holmium hydroxide shares structural and functional similarities with other lanthanide hydroxides but differs in key physicochemical properties. Below is a detailed comparison:

Structural and Crystallographic Differences

Key findings :

- The lattice parameter decreases with increasing atomic number (Ho: 67, Dy: 66, Er: 68), consistent with lanthanide contraction .

- Ho(OH)₃ shows minimal phase width compared to Dy(OH)₃, indicating higher structural homogeneity .

Solubility and Precipitation Behavior

| Compound | Solubility Product (Ksp) | Precipitation pH |

|---|---|---|

| Ho(OH)₃ | \sim10⁻²³ (estimated) | >8.5 |

| Dy(OH)₃ | \sim10⁻²² | >8.0 |

| Er(OH)₃ | \sim10⁻²¹ | >7.5 |

Key findings :

- Ho(OH)₃ is less soluble than Dy(OH)₃ and Er(OH)₃, requiring higher pH for precipitation .

- Acidic conditions (pH < 1) prevent Ho(OH)₃ formation, a property exploited in paramagnetic ion solutions .

Thermodynamic Stability of Hydroxide Complexes

Data from Brown & Ekberg (2016) :

| Complex | log β (25°C) |

|---|---|

| Ho(OH)₂⁺ | -6.2 ± 0.3 |

| HoO⁺³ | -14.1 ± 0.5 |

| Dy(OH)₂⁺ | -5.9 ± 0.3 |

| Er(OH)₂⁺ | -5.7 ± 0.3 |

Key findings :

- Ho(OH)₂⁺ is less stable than Dy(OH)₂⁺ and Er(OH)₂⁺, reflecting weaker hydroxide ion affinity .

Actividad Biológica

Holmium hydroxide (Ho(OH)₃) is an inorganic compound that has garnered attention for its unique biological properties and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of Ho(OH)₃, focusing on its interactions with biological systems, electrochemical properties, and therapeutic potentials.

Holmium(III) hydroxide is a yellow solid that can undergo thermal decomposition to form holmium oxide (Ho₂O₃) at elevated temperatures. It reacts with acids to produce holmium(III) salts, highlighting its reactivity in different chemical environments . The compound's solubility and stability in aqueous solutions are crucial for its biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | Ho(OH)₃ |

| Appearance | Yellow solid |

| Solubility | Soluble in acids |

| Thermal Decomposition | Forms HoO(OH) and then Ho₂O₃ |

Electrochemical Activity

Recent studies have demonstrated the favorable electrochemical activity of holmium ions (Ho³⁺) in biological contexts. For instance, research utilizing cyclic voltammetry has shown that Ho³⁺ can interact with DNA, suggesting a potential role in genetic modulation. The binding of Ho³⁺ to DNA was characterized by a 1:1 stoichiometry, indicating a specific interaction mode that may influence DNA structure and function .

Key Findings from Electrochemical Studies:

- Reversible Electron Transfer : The electrochemical behavior of Ho³⁺ ions on glassy carbon electrodes exhibited a reversible electron transfer process, indicative of redox activity.

- Diffusion-Controlled Kinetics : A linear correlation was observed between peak current and scan rate, supporting a diffusion-controlled process .

- Binding Mechanism : Ho³⁺ binds to DNA via groove binding, which may alter the electrochemical properties of the DNA molecule.

Biological Interactions

The biological implications of holmium ions extend beyond electrochemical interactions. Holmium has been studied for its potential therapeutic applications, particularly in oncology. For example, intratumoral injections of holmium nitrate have shown promising results in animal models for treating malignant melanoma, demonstrating significant tumor size reduction .

Case Study: Holmium in Cancer Therapy

- Study Context : A study investigated the effects of 166Ho nitrate on tumor growth in rat models.

- Results : A single injection led to substantial tumor shrinkage, indicating effective localized treatment.

- Mechanism : The dual emission of gamma rays and beta particles from holmium allows for both imaging and therapeutic applications .

Toxicological Considerations

While holmium compounds exhibit promising biological activities, it is essential to consider their toxicity profiles. Research indicates that high concentrations of holmium ions can lead to cellular stress and potential cytotoxic effects. Studies have shown that exposure to holmium can disrupt cellular processes, necessitating careful evaluation of dosage and administration routes in therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities associated with holmium hydroxide:

| Biological Activity | Description |

|---|---|

| Electrochemical Interaction | Binds to DNA; influences structure and function |

| Therapeutic Potential | Effective in reducing tumor size in malignant melanoma |

| Cytotoxic Effects | High concentrations can disrupt cellular processes |

Q & A

Q. Basic: What are the standard synthesis methods for Ho(OH)₃, and how do reaction conditions influence product purity?

Ho(OH)₃ is typically synthesized by reacting holmium metal with hot water, as shown in the reaction:

2 Ho (s) + 6 H₂O (l) → 2 Ho(OH)₃ (s) + 3 H₂ (g) .

Key factors include:

- Temperature : Elevated temperatures (>80°C) accelerate the reaction but may introduce impurities if holmium oxidizes.

- Atmosphere : Conducting the reaction under inert gas (e.g., argon) minimizes oxidation of holmium metal .

- Post-synthesis treatment : Washing with deionized water and drying under vacuum reduces residual hydroxide ions. Purity is confirmed via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Basic: What spectroscopic and structural characterization techniques are critical for analyzing Ho(OH)₃?

- XRD : Identifies the hexagonal crystal structure (UCl₃-type) and lattice parameters (e.g., a = 6.35 Å, c = 3.68 Å) .

- FTIR : Detects O–H stretching vibrations (~3600 cm⁻¹) and Ho–O bonding modes (400–600 cm⁻¹) .

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Ho(OH)₃ → Ho₂O₃ at ~350°C) .

- WDXS (Wavelength-Dispersive X-ray Spectroscopy) : Quantifies mixed anion sites (e.g., F⁻/OH⁻ in HoF(OH)₂ derivatives) .

Q. Advanced: How do high-pressure hydrothermal conditions enable the synthesis of mixed-anion Ho(OH)₃ derivatives like HoF(OH)₂?

HoF(OH)₂ is synthesized by reacting Ho₂O₃ and HoF₃ at 500°C and 10.5 kbar for 5 days in gold capsules .

- Mechanism : High pressure stabilizes mixed F⁻/OH⁻ coordination, forming a distorted trigonal prismatic Ho³⁺ environment.

- Challenges : Phase purity requires precise stoichiometric ratios (Ho:F:OH = 1:1:2) and rapid quenching to prevent reversion to Ho(OH)₃ or HoF₃ .

- Validation : Single-crystal XRD confirms deviations in lattice parameters (e.g., c-axis contraction by ~3 pm vs. Ho(OH)₃) .

Q. Advanced: How do trace impurities (e.g., Cl⁻, NO₃⁻) affect Ho(OH)₃’s optical properties, and how are they mitigated?

- Impacts : Chloride residues (from HoCl₃ precursors) can quench luminescence by introducing non-radiative decay pathways. Nitrate impurities alter absorption spectra in the UV range .

- Mitigation :

Q. Methodological: What safety protocols are essential for handling Ho(OH)₃ in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with dilute acetic acid; avoid water to prevent exothermic reactions .

- Waste Disposal : Collect solid waste in sealed containers for authorized disposal .

Q. Advanced: How does Ho(OH)₃’s reactivity with mineral acids compare to other rare-earth hydroxides?

- Acid Dissolution : Ho(OH)₃ reacts with HCl to form HoCl₃ (used as a precursor for other Ho compounds):

Ho(OH)₃ + 3 HCl → HoCl₃ + 3 H₂O . - Kinetic Differences : Ho(OH)₃ dissolves slower than La(OH)₃ due to higher lattice energy (smaller ionic radius of Ho³⁺).

- Selective Precipitation : Adjusting pH (5.5–6.0) allows separation from lighter lanthanides (e.g., Nd³⁺) .

Q. Data Contradiction Analysis: How can researchers resolve discrepancies in reported molar volumes of Ho(OH)₃ and its derivatives?

- Example : HoF(OH)₂ has a molar volume closer to HoF₃ than Ho(OH)₃ due to F⁻ incorporation .

- Resolution Strategies :

Propiedades

IUPAC Name |

holmium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTWRNOEZKTLGG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3HoO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923458 | |

| Record name | Holmium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12054-57-8 | |

| Record name | Holmium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holmium hydroxide (Ho(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.